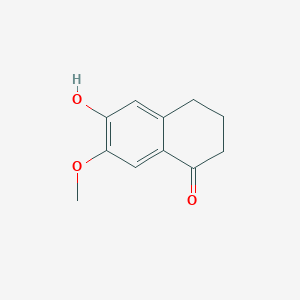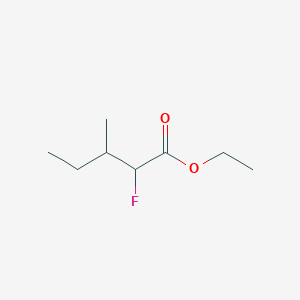![molecular formula C13H16Cl2N2O B8609209 N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B8609209.png)
N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring and a dichlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide
- N-(3,5-dichlorophenyl)-4-piperidinecarboxamide
Uniqueness
N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of the piperidine ring and the dichlorophenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16Cl2N2O |
|---|---|
Molecular Weight |
287.18 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O/c14-11-2-1-10(12(15)7-11)8-17-13(18)9-3-5-16-6-4-9/h1-2,7,9,16H,3-6,8H2,(H,17,18) |
InChI Key |
QNYVIVMXMZNMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
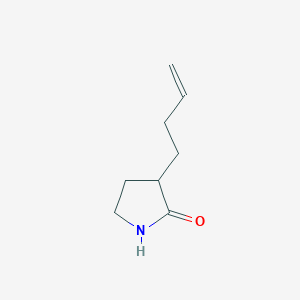

![2-tert-Butyl-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8609152.png)
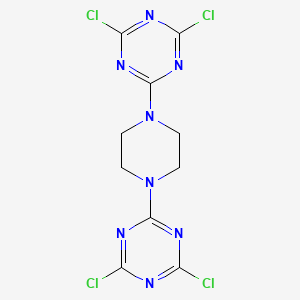
![6-Quinolinecarbonitrile, 2-[4-[[(2S)-2,3-dihydro-8-methyl-1,4-dioxino[2,3-f]quinolin-2-yl]methyl]-1-piperazinyl]-](/img/structure/B8609170.png)
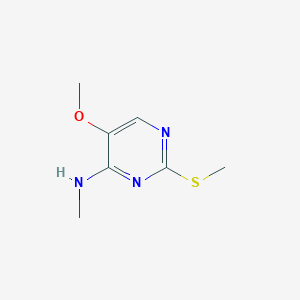
![{4-[(2-Bromophenyl)thio]phenyl}methanol](/img/structure/B8609181.png)

![Octahydropyrano[3,4-c]pyrrole](/img/structure/B8609189.png)
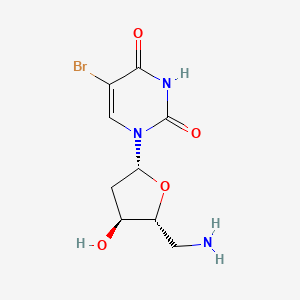

![tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B8609217.png)
